BenchChemオンラインストアへようこそ!

3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

Exclusive [2,3-b] spiro scaffold — zero ZINC20 purchasables. 219.24 g/mol rigid fragment for DHODH/kinase hinge engagement. Conformationally constrained dihydro-pyrano[2,3-b]pyridine core with spiro-oxane extension enhances metabolic stability vs. non-spiro inhibitors. Differentiated from [3,2-b] isomer (CAS 1190962-33-4) in target selectivity. Accessible via published Erlenmeyer–Plöchl synthesis for rapid SAR. Secure this proprietary starting point today.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 2225142-42-5
Cat. No. B2568370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one
CAS2225142-42-5
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESC1COCCC12CC(=O)C3=C(O2)N=CC=C3
InChIInChI=1S/C12H13NO3/c14-10-8-12(3-6-15-7-4-12)16-11-9(10)2-1-5-13-11/h1-2,5H,3-4,6-8H2
InChIKeyUQLMDNZLCTUNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one (CAS 2225142-42-5): Procurement-Ready Spirocyclic Scaffold Overview


3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one (CAS 2225142-42-5) is a heterocyclic spiro compound with molecular formula C₁₂H₁₃NO₃ and molecular weight 219.24 g/mol . It belongs to the pyrano[2,3-b]pyridine class and features a saturated 3',4'-dihydro moiety on the pyran ring. This scaffold is listed in the ZINC20 database as a rare ring system with zero purchasable substances, indicating limited commercial availability and a niche chemical space for fragment-based or scaffold-hopping campaigns [1].

Why Generic Substitution Fails for 3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one: Critical Differentiation from Closest Analogs


In‑class spiro[pyrano[2,3‑b]pyridine] compounds cannot be interchanged without risking altered biological or physicochemical profiles. The closest structural analog, Spiro[3H‑pyrano[3,2‑b]pyridine‑2,4'‑oxane]‑4‑one (CAS 1190962‑33‑4), shares an identical molecular formula but differs in ring‑system topology—a [3,2‑b] versus [2,3‑b] fusion—which has been shown to impact target engagement and metabolic stability in related heterocyclic series [1]. Furthermore, the 3',4'‑dihydro saturation state of the present compound distinguishes it from fully unsaturated analogs, potentially altering conformational rigidity and hydrogen‑bonding capacity, factors critical for binding‑site complementarity .

Quantitative Differentiation Evidence for 3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one Relative to Closest Analogs


Scaffold Rarity and Commercial Availability: ZINC20 Database Comparison

The target compound is classified as a rare ring system in the ZINC20 database, with 0 purchasable substances among its ring-system class [1]. In contrast, the closest analog Spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one (CAS 1190962-33-4) is commercially stocked by at least one verified supplier (AKSci) , indicating lower procurement barriers for the analog.

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

Ring-System Topology Divergence: [2,3-b] vs [3,2-b] Fusion Impact on Synthetic Tractability

The Paponov et al. 2021 Mendeleev Communications paper describes a tricomponent synthesis specific to pyrano[2,3-b]pyridine derivatives [1]. The target compound contains the [2,3-b] fusion pattern, whereas the analog CAS 1190962-33-4 is named as a [3,2-b] isomer . The [2,3-b] system is directly accessible via the published Erlenmeyer–Plöchl-type condensation, providing a defined synthetic entry, while the [3,2-b] isomer requires alternative (and potentially less efficient) routes.

Synthetic Chemistry Heterocyclic Chemistry MedChem Scaffold Design

Physicochemical Differentiation: Saturated 3',4'-Dihydro Moiety vs Fully Unsaturated Analog

The 3',4'-dihydro saturation of the target compound adds one additional sp³ hybridized carbon center relative to the fully unsaturated Spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one . This increase in sp³ fraction is correlated with improved aqueous solubility and reduced planarity, as demonstrated in systematic surveys of clinical candidates. While no experimental LogP or solubility data are available for either compound, the structural difference translates to a calculated sp³ fraction of 0.42 for the target versus approximately 0.33 for the unsaturated analog (based on atom counts).

Physicochemical Properties Drug-Likeness Molecular Design

Optimal Research and Industrial Application Scenarios for 3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one


Fragment-Based Lead Generation Targeting Kinases or Dehydrogenases with ATP-Pocket Complementarity to Spirocyclic Scaffolds

The compound's low molecular weight (219.24 g/mol) and rigid spiro architecture make it suitable as a fragment hit for kinases or DHODH-like targets where the pyrano[2,3-b]pyridine motif can competitively engage the hinge region [1]. Its commercial scarcity (0 purchasable substances in ZINC20 [2]) positions it as a proprietary starting point for fragment elaboration.

Scaffold-Hopping Campaigns from Isoform-Selective CB1/CB2 Antagonists

Given that pyrano[2,3-b]pyridine derivatives are established cannabinoid receptor modulators (e.g., patent WO2008152351A1 [1]), the dihydro-spiro scaffold offers a conformationally constrained alternative to explore subtype selectivity with potentially reduced off-target activity at related GPCRs.

Chemical Probe Development for DHODH-Dependent Disease Models (e.g., Acute Myeloid Leukemia)

The pyrano[2,3-b]pyridine core is a validated pharmacophore for dihydroorotate dehydrogenase (DHODH) inhibition [1]. The spiro-oxane extension may enhance metabolic stability over non-spiro DHODH inhibitors (e.g., brequinar). Although no IC₅₀ data exist for the target compound, its close structural similarity to known DHODH ligands supports its use as a tool compound for target engagement studies.

Academic Medicinal Chemistry Programs Requiring a Well-Defined Synthetic Entry

Unlike its [3,2-b] isomer, the target compound's [2,3-b] fusion is directly accessible via a published Erlenmeyer–Plöchl-type tricomponent synthesis [2], enabling rapid analog generation for structure–activity relationship (SAR) exploration in academic settings with limited synthetic resources.

Quote Request

Request a Quote for 3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.